Cas no 280110-73-8 (5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride)

5-メチル-3-(4-ピペリジル)-1,2,4-オキサジアゾール塩酸塩は、複素環式化合物に分類される有機化合物です。分子式C8H14N3O・HClで表され、分子量は213.68です。1,2,4-オキサジアゾール骨格とピペリジン環を有する構造特徴から、医薬品中間体や生物活性化合物の合成において有用なビルディングブロックとして機能します。塩酸塩形態であるため、高い水溶性と結晶性を示し、取り扱いが容易です。また、安定性に優れており、各種有機合成反応における反応性も良好です。特に神経科学分野や創薬研究において、リガンド開発や薬理活性評価用化合物の合成前駆体としての応用が期待されます。

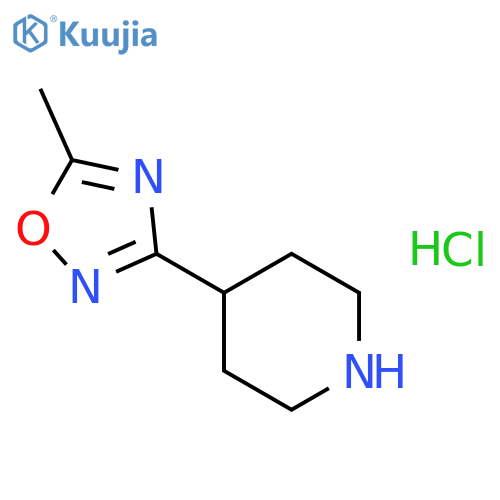

280110-73-8 structure

商品名:5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride

CAS番号:280110-73-8

MF:C8H14ClN3O

メガワット:203.669260501862

MDL:MFCD15071963

CID:1029097

PubChem ID:21098311

5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

- 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride

- PIPERIDINE, 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-, HYDROCHLORIDE (1:1)

- 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride

- Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1

- Z1160899452

- DTXSID60610740

- 5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

- MFCD15071963

- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazolehydrochloride

- SCHEMBL5634422

- AKOS022171633

- 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

- EN300-66589

- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl

- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)

- ZPNGKRXVCMUARH-UHFFFAOYSA-N

- DB-014365

- CS-0143893

- 280110-73-8

- KS-7481

- AT43761

-

- MDL: MFCD15071963

- インチ: InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H

- InChIKey: ZPNGKRXVCMUARH-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=NO1)C2CCNCC2.Cl

計算された属性

- せいみつぶんしりょう: 203.0825398g/mol

- どういたいしつりょう: 203.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51Ų

5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB472264-1 g |

4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |

280110-73-8 | 1g |

€287.30 | 2022-03-01 | ||

| Enamine | EN300-66589-0.1g |

4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |

280110-73-8 | 95% | 0.1g |

$237.0 | 2023-02-13 | |

| eNovation Chemicals LLC | D683278-10g |

Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1;1) |

280110-73-8 | 95% | 10g |

$1985 | 2024-05-24 | |

| Chemenu | CM179443-1g |

4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride |

280110-73-8 | 95% | 1g |

$259 | 2024-07-28 | |

| Enamine | EN300-66589-0.5g |

4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |

280110-73-8 | 95% | 0.5g |

$533.0 | 2023-02-13 | |

| Enamine | EN300-66589-2.5g |

4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |

280110-73-8 | 95% | 2.5g |

$1436.0 | 2023-02-13 | |

| abcr | AB472264-5g |

4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride; . |

280110-73-8 | 5g |

€1101.60 | 2024-04-17 | ||

| abcr | AB472264-10g |

4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride; . |

280110-73-8 | 10g |

€1751.80 | 2024-04-17 | ||

| A2B Chem LLC | AF36468-5g |

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride |

280110-73-8 | 95% | 5g |

$824.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D683278-10g |

Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1;1) |

280110-73-8 | 95% | 10g |

$1985 | 2025-02-28 |

5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride 関連文献

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

280110-73-8 (5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 55290-64-7(Dimethipin)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:280110-73-8)5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride

清らかである:99%

はかる:25g

価格 ($):3416.0